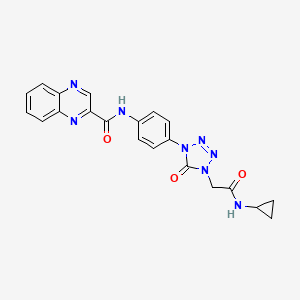
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . In a specific example, the organic layer was washed with equal volume (40 mL) of dilute HCl (5%), then two times with distilled water (2 × 40 mL) and brine (1 × 20 mL). The organic layer was dried over anhydrous MgSO4, adsorbed to silica, and purified with flash chromatography using gradient elution 0 to 100% EtOAc in Hex .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives have been studied for their action as antibiotics, antifungals, antiparasitics, antituberculous, and anticancer agents . Their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Applications De Recherche Scientifique
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer treatment due to their ability to inhibit cell proliferation. The specific compound may interact with various cellular targets, leading to apoptosis or cell cycle arrest in cancer cells .
Anti-Microbial Activity
These compounds also exhibit significant anti-microbial properties. They can act against a range of bacterial and fungal strains, potentially by interfering with microbial DNA synthesis or protein function .
Anti-Convulsant Activity
Quinoxaline derivatives can have central nervous system activity, which includes anti-convulsant effects. This makes them candidates for the development of new treatments for epilepsy and other seizure disorders .
Anti-Tuberculosis Activity
Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, quinoxaline derivatives are being explored for their anti-TB properties. They may offer a new mechanism of action against Mycobacterium tuberculosis .
Anti-Malarial Activity
Quinoxaline compounds have shown promise in the fight against malaria. They may work by inhibiting enzymes essential for the survival of Plasmodium species, the parasites responsible for malaria .
Anti-Inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives is another area of interest. They may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Mécanisme D'action
The mechanism of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. For example, one compound showed the best inhibition activity with the MIC value of 0.12 µg/mL in S. pneumonia (bacterial strain) and 0.24 µg/mL in Aspergillus fumigatus (fungal strain) .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O3/c30-19(23-13-5-6-13)12-28-21(32)29(27-26-28)15-9-7-14(8-10-15)24-20(31)18-11-22-16-3-1-2-4-17(16)25-18/h1-4,7-11,13H,5-6,12H2,(H,23,30)(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMZACMHTMMLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)quinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)
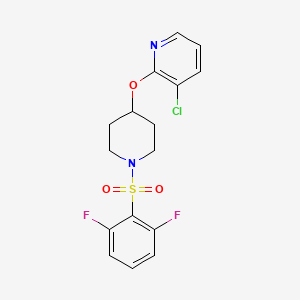

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)
![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)

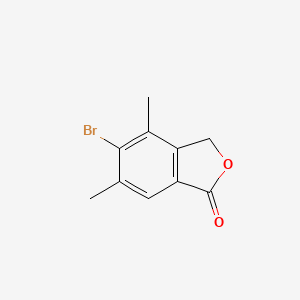
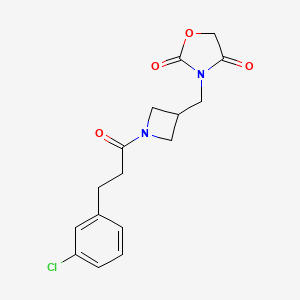
![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)

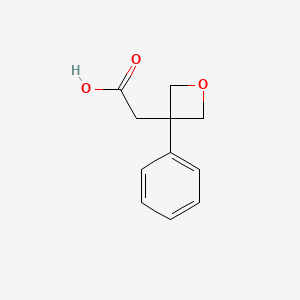

![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)